molecular formula C20H23ClN4O3S2 B11407519 5-chloro-2-(methylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide

5-chloro-2-(methylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide

Cat. No.: B11407519
M. Wt: 467.0 g/mol
InChI Key: ZQYVRHSNGXPFMP-UHFFFAOYSA-N
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Description

5-chloro-2-(methylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzothiophene moiety, and a tetrahydrofuran group.

Preparation Methods

The synthesis of 5-chloro-2-(methylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzothiophene moiety, and the attachment of the tetrahydrofuran group. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-chloro-2-(methylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrimidine ring and benzothiophene moiety may interact with enzymes or receptors, modulating their activity. The tetrahydrofuran group may enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-(methylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide include:

Properties

Molecular Formula

C20H23ClN4O3S2

Molecular Weight

467.0 g/mol

IUPAC Name

5-chloro-2-methylsulfanyl-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H23ClN4O3S2/c1-29-20-23-10-13(21)16(24-20)18(27)25-19-15(12-6-2-3-7-14(12)30-19)17(26)22-9-11-5-4-8-28-11/h10-11H,2-9H2,1H3,(H,22,26)(H,25,27)

InChI Key

ZQYVRHSNGXPFMP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4)Cl

Origin of Product

United States

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